2,4,5-Trifluoro-3-methoxybenzoic acid CAS number 112811-65-1 properties
2,4,5-Trifluoro-3-methoxybenzoic acid CAS number 112811-65-1 properties
CAS Number: 112811-65-1
Abstract
This technical guide provides a comprehensive overview of 2,4,5-Trifluoro-3-methoxybenzoic acid, a fluorinated aromatic carboxylic acid with significant applications in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications. Safety and handling protocols are also outlined. This guide is intended for researchers, chemists, and professionals in drug development and material science who utilize this versatile chemical intermediate.
Physicochemical Properties
2,4,5-Trifluoro-3-methoxybenzoic acid is a white to almost white crystalline powder.[1] Its core structure consists of a benzoic acid scaffold substituted with three fluorine atoms and a methoxy group, which impart unique reactivity and biological activity to its derivatives.[1] The trifluoromethyl group contributes to increased lipophilicity, a valuable property in drug design.[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 112811-65-1 | [1][2] |
| Molecular Formula | C₈H₅F₃O₃ | [1][2] |
| Linear Formula | HC₆F₃(OCH₃)CO₂H | |
| Molecular Weight | 206.12 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 105-112 °C (lit.)[3] 116-119 °C[1] | [1][3] |
| Purity | ≥95%, ≥98% (GC)[1] | [1] |
| Density | 1.472 g/mL at 25 °C (lit.) | [3] |
| IUPAC Name | 2,4,5-trifluoro-3-methoxybenzoic acid | [2] |
| Synonyms | 2,4,5-Trifluoro-m-anisic acid | [1] |
| InChI Key | YVJHZWWMKFQKDC-UHFFFAOYSA-N | [2] |
| SMILES | COc1c(F)c(F)cc(C(O)=O)c1F |
Spectroscopic Data
Detailed spectroscopic data for 2,4,5-Trifluoro-3-methoxybenzoic acid, including ¹³C NMR, ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, are available through chemical suppliers like ChemicalBook.[4] This information is crucial for structure confirmation and quality control during synthesis and use.
Synthesis and Reactivity
2,4,5-Trifluoro-3-methoxybenzoic acid is primarily used as a building block in more complex chemical syntheses. Its reactivity is centered around the carboxylic acid group and the potential for aromatic substitution reactions.
Several patented methods describe the synthesis of this compound, often as a precursor to its acyl chloride, 2,4,5-trifluoro-3-methoxybenzoyl chloride, which is a key intermediate for fluoroquinolone antibiotics.[5] A common synthetic approach starts from tetrafluorophthalic acid or tetrachlorophthalic anhydride.[5][6]
A generalized synthetic pathway is outlined below.
Experimental Protocols
The following protocols are generalized from patented industrial preparation methods.[5][6][7] Researchers should consult the specific patents for detailed stoichiometry and safety procedures.
Step 1: Preparation of 2,4,5-Trifluoro-3-hydroxybenzoic Acid
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Defluorination/Hydroxylation: Tetrafluorophthalic acid is reacted with an alkali (e.g., sodium hydroxide) in a suitable solvent like water or dimethyl sulfoxide.[6] This step involves a defluorination-hydroxylation reaction.
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Decarboxylation: The resulting reaction mixture is acidified. The acidification step induces decarboxylation, yielding 2,4,5-trifluoro-3-hydroxybenzoic acid.[5][6]
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Extraction: The product is then extracted from the aqueous solution using an organic solvent such as ethyl acetate.[6]
Step 2: Methylation to form 2,4,5-Trifluoro-3-methoxybenzoic Acid
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Reaction: The intermediate, 2,4,5-trifluoro-3-hydroxybenzoic acid, is methylated. Common methylating agents include dimethyl sulfate or dimethyl carbonate.[5][6] The reaction is typically carried out in a solvent such as acetone or dimethylformamide in the presence of a base like potassium carbonate.[7]
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Conditions: The methylation reaction temperature can range from 100-200 °C, with reaction times of 5-11 hours.[6]
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Workup: After the reaction, the solvent is removed. The residue is hydrolyzed with an alkali solution, followed by acidification to precipitate the final product, 2,4,5-trifluoro-3-methoxybenzoic acid.[5][6] The product is then collected, for example, by filtration and drying.
Applications
The unique arrangement of fluoro and methoxy groups makes this compound a valuable intermediate in several fields.[1] Its primary applications stem from its role as a precursor to biologically active molecules.
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Pharmaceutical Development: It is a crucial intermediate in the synthesis of fluoroquinolone antibacterial agents, including Gatifloxacin and Moxifloxacin.[5] The compound is also used in research for pharmaceuticals targeting inflammation and pain relief.[1]
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Agrochemicals: It serves as a precursor in the formulation of effective herbicides and pesticides.[1]
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Material Science: The compound is incorporated into polymer formulations to enhance thermal stability and chemical resistance, which is vital for high-performance materials in the electronics and automotive sectors.[1]
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Analytical Chemistry & Research: It can be used as a standard reference material in chromatographic techniques and as a general reagent for studying reaction mechanisms.[1] It has been used to synthesize organotin(IV) complexes and quinolone derivatives.[3]
Safety and Handling
2,4,5-Trifluoro-3-methoxybenzoic acid is classified as an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE).
| Safety Information | Details | Source(s) |
| Signal Word | Warning | |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2] |
| Target Organs | Respiratory system | |
| Personal Protective Equipment | Dust mask (type N95), eye shields, gloves | |
| Storage | Store at room temperature. | [1] |
| Storage Class Code | 11 - Combustible Solids |
Conclusion
2,4,5-Trifluoro-3-methoxybenzoic acid (CAS 112811-65-1) is a highly functionalized chemical intermediate with significant industrial importance. Its utility in the synthesis of vital pharmaceuticals and advanced agrochemicals underscores its value in modern chemistry. The synthetic routes are well-established, though they require careful handling of hazardous materials. This guide provides a foundational understanding for professionals working with this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1 [chemicalbook.com]
- 4. 2,4,5-Trifluoro-3-methoxybenzoic acid(112811-65-1) 13C NMR spectrum [chemicalbook.com]
- 5. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 6. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]
- 7. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
